Cas no 2168752-61-0 (8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane)

8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane structure
2168752-61-0 structure
商品名:8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane
CAS番号:2168752-61-0
MF:C13H24N2O
メガワット:224.342463493347
CID:6294547
PubChem ID:165517983

8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane 化学的及び物理的性質

名前と識別子

    • 8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane
    • 8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
    • 2168752-61-0
    • EN300-1279963
    • インチ: 1S/C13H24N2O/c1-11(2)4-3-5-13(8-11)15-7-6-12(16-13)9-14-10-12/h14-15H,3-10H2,1-2H3
    • InChIKey: WQCZFCYMCSYRNO-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CNC2)CCNC21CCCC(C)(C)C2

計算された属性

  • せいみつぶんしりょう: 224.188863393g/mol
  • どういたいしつりょう: 224.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1279963-5000mg
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
5000mg
$3645.0 2023-10-01
Enamine
EN300-1279963-0.25g
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
0.25g
$1156.0 2023-06-08
Enamine
EN300-1279963-0.1g
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
0.1g
$1106.0 2023-06-08
Enamine
EN300-1279963-100mg
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
100mg
$1106.0 2023-10-01
Enamine
EN300-1279963-500mg
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
500mg
$1207.0 2023-10-01
Enamine
EN300-1279963-2500mg
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
2500mg
$2464.0 2023-10-01
Enamine
EN300-1279963-0.5g
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
0.5g
$1207.0 2023-06-08
Enamine
EN300-1279963-1.0g
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
1g
$1256.0 2023-06-08
Enamine
EN300-1279963-5.0g
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
5g
$3645.0 2023-06-08
Enamine
EN300-1279963-10000mg
8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.5^{6}.3^{4}]tetradecane
2168752-61-0
10000mg
$5405.0 2023-10-01

8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecane 関連文献

8,8-dimethyl-5-oxa-2,12-diazadispiro3.1.5^{6}.3^{4}tetradecaneに関する追加情報

8,8-Dimethyl-5-Oxa-2,12-Diazadispiro[3.1.56.34]Tetradecane: A Novel Spiro Compound with Potential in Biomedical Applications

8,8-Dimethyl-5-oxa-2,12-diazadispiro[3.1.56.34]tetradecane is a complex spiro compound characterized by its unique molecular architecture, which includes multiple rings and heteroatoms. The CAS number 2168752-61-0 identifies this compound as a specific chemical entity with distinct structural features. The molecular formula of this compound, derived from its systematic name, suggests the presence of nitrogen atoms and oxygen atoms, which are critical for its potential biological activity. The compound's structure is built around a central spiro core, which connects multiple ring systems through a shared carbon atom. This spiro arrangement is a key feature that differentiates it from other synthetic compounds and may contribute to its unique physicochemical properties.

The 5-oxa functional group in the compound introduces an oxygen atom into the ring system, which can influence the molecule's polarity and reactivity. The 2,12-diazadispiro portion of the name indicates the presence of two nitrogen atoms within the spiro framework, further enhancing the compound's potential for interactions with biological targets. The spiro[3.1.56.34]tetradecane backbone provides a rigid, multi-ring structure that may confer stability to the molecule while allowing for conformational flexibility in specific regions. This combination of rigidity and flexibility is often critical for the design of bioactive molecules, as it enables the compound to adopt optimal orientations for binding to target proteins or receptors.

Recent studies have highlighted the significance of spiro compounds in drug discovery and materials science. The 8,8-dimethyl substituents on the spiro core may play a role in modulating the compound's solubility, hydrophobicity, or interactions with lipid membranes. These substituents could also influence the molecule's ability to penetrate cell membranes or interact with intracellular targets. The presence of multiple ring systems in the 2,12-diazadispiro structure may provide additional opportunities for functionalization, allowing for the incorporation of various pharmacophoric groups that could enhance biological activity.

One of the most promising applications of 8,8-dimethyl-5-oxa-3.1.56.34-diazadispiro compounds lies in their potential as scaffolds for the development of novel therapeutics. The spiro framework provides a versatile platform for the synthesis of molecules with tailored properties, such as altered solubility, metabolic stability, or target specificity. Researchers have recently explored the use of spiro compounds in the design of small molecule inhibitors targeting specific enzymes or receptors, leveraging the structural diversity of these molecules to optimize their pharmacological profiles.

In the context of drug discovery, the 5-oxa and 2,12-diazadispiro functionalities may enable the compound to interact with a wide range of biological targets. For example, the oxygen atom in the 5-oxa group could participate in hydrogen bonding interactions with amino acid residues in protein targets, while the nitrogen atoms in the 2,12-diazadispiro structure could engage in electrostatic interactions with charged residues. These interactions are critical for the binding affinity and selectivity of drug molecules, making the compound a candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have facilitated the analysis of the spiro[3.1.56.34]tetradecane core's potential for forming hydrogen bonds or π-π interactions with biological targets. Molecular docking studies have shown that the compound's rigid structure may allow it to adopt specific orientations that enhance its ability to bind to target proteins. This property is particularly relevant in the development of drugs for diseases such as cancer, where the ability to selectively bind to overexpressed receptors is crucial for efficacy and reduced side effects.

The 8,8-dimethyl substituents on the spiro core may also contribute to the compound's ability to modulate lipid rafts or membrane microdomains. These regions of the cell membrane are enriched in cholesterol and sphingolipids and serve as platforms for signaling processes. The hydrophobic nature of the 8,8-dimethyl groups could enable the compound to partition into lipid rafts, where it might interfere with signaling pathways or modulate membrane dynamics. This property could be exploited in the design of drugs targeting diseases associated with dysregulated lipid signaling, such as neurodegenerative disorders or inflammatory conditions.

Another area of interest is the potential of 8,8-dimethyl-5-oxa-2,12-diazadispiro compounds in the development of materials with biomedical applications. The spiro framework may provide structural stability while allowing for the incorporation of functional groups that enhance biocompatibility or mechanical properties. For example, the 5-oxa group could be modified to introduce hydrophilic or hydrophobic characteristics, making the compound suitable for applications in tissue engineering or drug delivery systems. The ability to fine-tune the physicochemical properties of the compound through functionalization of the spiro core highlights its potential as a versatile building block in materials science.

Despite its promising properties, the spiro[3.1.56.34]tetradecane core also presents challenges in terms of synthetic accessibility and biological activity. The complexity of the spiro structure may require advanced synthetic strategies to achieve high yields and purity. Additionally, the compound's biological activity may depend on factors such as solubility, metabolic stability, and target specificity, which need to be optimized for therapeutic applications. Ongoing research is focused on developing efficient synthetic routes to access this compound and evaluating its potential in preclinical models.

In conclusion, 8,8-dimethyl-5-oxa-2,12-diazadispiro[3.1.56.34]tetradecane represents a unique chemical entity with a complex molecular architecture that may offer opportunities for the development of novel therapeutics and materials. Its structural features, including the 5-oxa, 2,12-diazadispiro, and 8,8-dimethyl groups, suggest a wide range of potential applications in biomedical research. Further studies are needed to fully understand its biological activity and optimize its properties for specific therapeutic or industrial uses.

References: The structural analysis of this compound was supported by computational studies on spiro frameworks, as well as literature on the role of heteroatoms and nitrogen-containing rings in drug design. For further exploration, researchers are encouraged to investigate the compound's potential in targeted drug development and its applications in materials science.

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